molecular formula C10H9F2N3S B13685473 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole

2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole

Cat. No.: B13685473
M. Wt: 241.26 g/mol
InChI Key: QEMFLVKEFPIHPT-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole is a synthetic organic compound featuring the 2-amino-1,3,4-thiadiazole scaffold, a moiety recognized in medicinal chemistry for its diverse pharmacological potential . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and pyridazine rings, which are fundamental structures in nucleic acids and many approved drugs . This bioisosteric replacement often enhances the lipophilicity of the resulting molecules, improving their cell permeability and oral bioavailability, which is a key advantage for developing bioactive agents . The strong aromaticity of the thiadiazole ring also contributes to great in vivo stability and low toxicity for higher vertebrates . The primary research value of this compound lies in its role as a key intermediate for the synthesis of more complex molecules aimed at investigating new therapeutic agents. Derivatives of the 2-amino-1,3,4-thiadiazole core have demonstrated a broad spectrum of biological activities in scientific literature, including significant antimicrobial (antibacterial and antifungal) and antitubercular properties . Several such derivatives have shown minimum inhibitory concentrations (MIC) that are comparable to, or even lower than, standard drugs used as controls in these studies . Furthermore, the 2-amino-1,3,4-thiadiazole scaffold is increasingly being explored in anticancer research . Recent studies have shown that derivatives can exhibit potent antiproliferative activity against various human cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) . The mechanism of action for these effects is often linked to the ability of the compounds to cause cell cycle arrest and induce apoptosis . This product is provided for research purposes as a building block in drug discovery programs, particularly in the design of potential antimicrobial and anticancer agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9F2N3S

Molecular Weight

241.26 g/mol

IUPAC Name

5-[2-(3,5-difluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9F2N3S/c11-7-3-6(4-8(12)5-7)1-2-9-14-15-10(13)16-9/h3-5H,1-2H2,(H2,13,15)

InChI Key

QEMFLVKEFPIHPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CCC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Methodology:

  • Reactants: Thiosemicarbazide, carboxylic acid (specifically substituted with 3,5-difluorophenethyl group), PPE as a condensing agent.
  • Procedure:
    • The reactants are combined in a deep eutectic solvent (DES) formed by choline chloride and urea, which acts as a recyclable catalyst.
    • The mixture is heated at approximately 80°C, enabling a one-pot cyclization process.
    • The product is isolated via filtration, and the residual mixture is recovered for reuse.

Advantages:

  • Green chemistry approach with recyclable solvents.
  • Short reaction times.
  • High efficiency and yield.

Reference:
A 2019 patent (CN110724115A) details this approach, highlighting its environmental friendliness and operational simplicity.

Advanced and Alternative Synthetic Routes

Cyclization of Thiosemicarbazides with Orthoformate Esters

Methodology:

  • Reactants: Thiosemicarbazide derivatives and orthoformate esters.
  • Procedure:
    • Under acidic conditions, the mixture undergoes cyclization to form the thiadiazole ring.
    • Often catalyzed by hydrochloric acid or polyphosphoric acid.
    • The process yields 2-amino-5-substituted-1,3,4-thiadiazoles with high efficiency.

Note:
This method is versatile for various substitutions, including difluorophenethyl groups, by selecting appropriate carboxylic acids or aldehyde precursors.

Use of Thiosemicarbazide Derivatives and Acid Chlorides

Methodology:

  • Reactants: Thiosemicarbazide derivatives, acid chlorides derived from 3,5-difluorophenethyl carboxylic acid.
  • Procedure:
    • The acid chloride reacts with thiosemicarbazide under reflux in solvents like ethanol or acetic acid.
    • Cyclization occurs with dehydration, often facilitated by dehydrating agents such as polyphosphoric acid.

Advantages:

  • High selectivity.
  • Suitable for large-scale synthesis.

Summary of Preparation Methods

Method Key Reactants Reagents Conditions Yield Advantages Limitations
Solid-phase with PCl₅ Thiosemicarbazide, carboxylic acid, PCl₅ PCl₅ Room temp, alkaline work-up >91% Simple, high yield Toxic reagents
One-pot PPE-assisted Thiosemicarbazide, carboxylic acid, PPE PPE, mild heating ~80°C High Green, recyclable Specialized reagents
Orthoformate cyclization Thiosemicarbazide, orthoformate esters Acid catalysis Reflux Variable Versatile Requires specific precursors
Acid chloride route Thiosemicarbazide, acid chlorides Reflux in ethanol Reflux High Efficient Handling acid chlorides

Considerations for Synthesis of 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole

  • Substituent Compatibility: The presence of fluorine atoms on the phenethyl group necessitates mild reaction conditions to prevent defluorination or side reactions.
  • Reaction Optimization: Parameters such as temperature, solvent, and pH are critical for maximizing yield and purity.
  • Environmental and Safety Aspects: Preference is given to methods utilizing recyclable solvents and avoiding highly toxic reagents like phosphorus pentachloride.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The fluorine atoms on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted phenethyl derivatives.

Scientific Research Applications

2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural analogs and their substituent-driven properties are summarized below:

Compound Name Substituent Group Key Properties Reference
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl Minimal fluorescence; limited biological activity due to lack of polar groups
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Dual fluorescence due to –OH-induced charge transfer; antimycotic activity
2-Amino-5-(3-fluorophenyl)-1,3,4-thiadiazole 3-Fluorophenyl Enhanced fungicidal/insecticidal activity; improved electronic effects
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-Nitrophenyl High antimicrobial activity; electron-withdrawing nitro group boosts reactivity
VR24 (Anticancer derivative) Substituted benzaldehyde Colon cancer cell inhibition via apoptosis induction

Key Observations:

  • Fluorine Substitution : The 3,5-difluorophenethyl group in the target compound likely combines the electronic effects of fluorine (e.g., increased electronegativity, C–F dipole interactions) with the steric bulk of a phenethyl chain. This contrasts with simpler fluorophenyl analogs (e.g., 3-fluorophenyl in ), where fluorine enhances bioactivity but lacks extended alkyl chains for membrane penetration.
  • Phenethyl vs.
  • Hydroxyl vs. Fluoro: TS’s 2-hydroxyphenyl group enables dual fluorescence via charge transfer, a property absent in non-polar substituents like phenyl or fluorophenyl . However, polar groups like –OH may reduce bioavailability compared to lipophilic fluorine.

Physicochemical Properties

  • Molecular Aggregation : TS and TSF exhibit aggregation-dependent fluorescence, influenced by substituent polarity . The difluorophenethyl group may reduce aggregation compared to hydrophilic groups (e.g., –OH or sulfobenzoyl), altering solubility and fluorescence intensity.

Research Findings and Data Tables

Table 2: Substituent Effects on Key Properties

Substituent Type Electronic Effect Bioactivity Trend Fluorescence Potential
–OH (e.g., TS) Electron-donating Moderate antimycotic High (dual emission)
–NO₂ (e.g., ) Electron-withdrawing High antimicrobial Low
–F (e.g., ) Electron-withdrawing Enhanced fungicidal Moderate
Phenethyl (Target compound) Mixed (lipophilic/electronic Predicted broad-spectrum Variable

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as 3,5-difluorophenethyl derivatives with thiocarbohydrazide. Key steps include refluxing with a dehydrating agent (e.g., POCl₃) to form the thiadiazole ring . Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst selection to improve yield (>90%) and purity. For industrial scalability, continuous flow reactors and automated systems enhance reproducibility .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs spectroscopic techniques:

  • NMR : Confirms substituent positions via chemical shifts (e.g., δ ~6.8–7.2 ppm for aromatic protons).
  • IR : Identifies amine (-NH₂) stretches (~3300 cm⁻¹) and C-S bonds (~670 cm⁻¹).
  • Mass Spectrometry : Matches molecular ion peaks (m/z 241.26) with theoretical values . X-ray crystallography may resolve crystal packing and hydrogen-bonding networks .

Q. What are the primary chemical reactions involving this compound?

Reactivity centers on functional groups:

  • Amino Group : Acylation (e.g., acetic anhydride yields 2-acetylamino derivatives) .
  • Thiadiazole Ring : Reduction with LiAlH₄ forms dihydro derivatives.
  • Fluorine Substituents : Nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .

Advanced Questions

Q. How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(2d2p) level calculates frontier molecular orbitals, revealing HOMO-LUMO gaps (~4.5 eV) that correlate with redox stability. Solvation models (e.g., PCM) predict solubility in polar aprotic solvents . Charge distribution maps highlight nucleophilic sites at the amino group and electrophilic regions near fluorine atoms .

Q. What is the hypothesized mechanism of antimicrobial action for this compound?

The compound disrupts microbial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding (amine group) and hydrophobic interactions (difluorophenethyl moiety). In vitro assays against E. coli and S. aureus show MIC values of 8–16 µg/mL, comparable to ampicillin . Synergistic effects with β-lactams suggest efflux pump inhibition .

Q. How do structural modifications (e.g., substituting fluorine with nitro groups) affect bioactivity?

SAR studies reveal:

  • Fluorine : Enhances lipophilicity (logP ~2.1) and membrane permeability.
  • Nitro Groups : Increase oxidative stress in cancer cells (IC₅₀ ~12 µM in HT-29 colon cancer) but reduce solubility.
  • Bromine : Improves halogen bonding with target receptors (e.g., adenosine A₃) .

Q. Can this compound exhibit dual fluorescence, and how is this applied in molecular probes?

Thiadiazole derivatives with aromatic substituents display dual fluorescence due to excited-state intramolecular proton transfer (ESIPT). This property enables real-time tracking of lipid bilayer dynamics (e.g., in DPPC liposomes) using fluorescence quenching assays .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:

  • Standardizing cell lines (e.g., ATCC-certified HepG2).
  • Cross-validating results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
  • Reporting full experimental protocols (e.g., solvent/DMSO concentrations) .

Notes

  • Methodological rigor emphasized via peer-reviewed sources (e.g., DFT models, SAR studies).
  • Advanced topics integrate interdisciplinary approaches (e.g., computational biology, fluorescence spectroscopy).

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